2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
Beschreibung
2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a phenylaminomethyl group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 3 of the quinazolinone core. The phenylaminomethyl moiety at position 2 introduces hydrogen-bonding capabilities, which may influence receptor interactions .
Synthetic routes for similar compounds involve cyclization, Schiff base formation, or Suzuki-Miyaura cross-coupling reactions (e.g., boronic acid couplings for aryl substitutions) .
Eigenschaften
IUPAC Name |
2-(anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)15-7-6-10-17(13-15)28-20(14-26-16-8-2-1-3-9-16)27-19-12-5-4-11-18(19)21(28)29/h1-13,26H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHQTLSCFCJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Substitution Reactions: Introduction of the phenylamino and trifluoromethylphenyl groups can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group.
Reduction: Reduction reactions could target the quinazolinone core or the trifluoromethyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Trifluoromethyl vs. Chlorophenyl Groups: The 3-(trifluoromethyl)phenyl group in the target compound confers higher electron-withdrawing effects and lipophilicity compared to 4-chlorophenyl in QN03 . This may enhance metabolic stability and membrane permeability. QN03 demonstrated comparable anti-inflammatory activity to standard drugs, suggesting that hydroxyl groups (e.g., 3-hydroxyphenylaminomethyl) improve hydrogen bonding with targets like cyclooxygenase enzymes .
Aminoalkyl vs. Heterocyclic Substituents: Compounds with oxadiazole or oxazole substituents (e.g., ) show potent antibacterial activity, likely due to enhanced π-π stacking with microbial enzymes. In contrast, the phenylaminomethyl group in the target compound may favor anti-inflammatory targets.
Impact of Halogenation: Dichlorophenylamino derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while fluorinated analogs (e.g., ) are often explored for CNS applications due to improved blood-brain barrier penetration.
Notes:
- Antimicrobial quinazolinones (e.g., ) often incorporate nitrogen-rich heterocycles (e.g., oxadiazole), which may improve bacterial target affinity but reduce metabolic stability compared to aryl groups .
Research Findings and Implications
Anti-inflammatory Potential: QN03, a structural analog with a hydroxyl group, showed significant anti-inflammatory activity in carrageenan-induced edema models . The target compound’s trifluoromethyl group may further modulate COX-2 inhibition, though in vivo studies are needed.
Antimicrobial Activity: Dichlorophenylamino-oxazolyl derivatives (e.g., ) inhibited S. aureus and C. albicans at MIC values <10 µg/mL, outperforming chloramphenicol. The target compound’s lack of heterocycles may limit direct antimicrobial efficacy.
Synthetic Flexibility :
- Suzuki-Miyaura couplings (e.g., ) enable efficient introduction of aryl/heteroaryl groups, suggesting the target compound could be optimized for specific targets via modular synthesis.
Biologische Aktivität
2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly as anticancer, antiviral, and antibacterial agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is , with a molecular weight of 357.35 g/mol. The compound features a quinazoline core substituted with a phenylamino group and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
Quinazolines exhibit a wide range of pharmacological activities. The specific biological activities of 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one include:
-
Anticancer Activity :
- Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .
- In vitro assays indicated that this compound exhibits cytotoxic effects against cancer cell lines such as A431 and A549, with IC50 values comparable to established anticancer drugs .
-
Antihistaminic Activity :
- Quinazolines have been explored for their potential as H1-antihistamines. Compounds structurally related to 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one have shown protective effects against histamine-induced bronchospasm in animal models, suggesting potential use in allergy treatments .
The mechanisms through which 2-((Phenylamino)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one exerts its biological effects are multifaceted:
- EGFR Inhibition : The compound's structure allows it to effectively bind to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent signaling cascade that leads to cell proliferation .
- Histamine Receptor Blockade : The phenylamino moiety may facilitate binding to H1 receptors, blocking histamine action and thus alleviating allergic responses .
Research Findings and Case Studies
Recent studies have provided insights into the biological efficacy of quinazoline derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
